1-o-Capryloylsucrose
Description
1-o-Capryloylsucrose is a sucrose derivative esterified with caprylic acid (octanoic acid) at the 1-o position. Its structure combines the hydrophilic sucrose backbone with the hydrophobic capryloyl chain, enabling amphiphilic behavior critical for emulsification and solubilization .
Properties
CAS No. |
123499-65-0 |
|---|---|
Molecular Formula |
C20H36O12 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-10-20(18(28)15(25)12(9-22)31-20)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
InChI Key |
GFKALCSVKPSQQZ-OASARBKBSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
1-o-Capryloylsucrose can be synthesized through enzymatic acylation of sucrose with caprylic acid. The reaction typically involves the use of immobilized hydrolases as catalysts. For instance, the acylation of sucrose with vinyl laurate in dimethylsulfoxide can be catalyzed by Celite, Eupergit C, or even simple Na2HPO4 . The reaction conditions vary, but a common setup includes a temperature range of 40-60°C and a reaction time of 24 hours .
Chemical Reactions Analysis
1-o-Capryloylsucrose undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and caprylic acid.
Substitution: The hydroxyl groups in sucrose can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-o-Capryloylsucrose has several scientific research applications:
Insecticidal and Miticidal Activity: It has been studied for its effectiveness against various pests, including the brown citrus aphid and the parasitoid Lysiphlebus testaceipes.
Nasal Delivery of Low Molecular Weight Heparins: Alkanoylsucroses, including 1-o-Capryloylsucrose, have been investigated for their potential in enhancing the nasal absorption of heparins.
Bioassays: It has been used in plant-based bioassays to study its toxicity to various insect species.
Mechanism of Action
The mechanism of action of 1-o-Capryloylsucrose involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against insect pests, where it interferes with their cellular processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C20H34O12
- Molecular Weight : 466.48 g/mol
- Functional Groups : Hydroxyl (sucrose) and ester (caprylic acid).
Comparison with Similar Compounds
To contextualize 1-o-Capryloylsucrose, it is essential to compare it with structurally and functionally analogous compounds. Below is a detailed analysis:
2.1 Structural Analogues
a. Sucrose Esters with Shorter-Chain Fatty Acids (e.g., Sucrose Monolaurate)
- Structure : Lauric acid (C12) esterified at sucrose hydroxyl groups.
- Properties : Higher hydrophilicity compared to 1-o-Capryloylsucrose due to shorter chain length.
- Applications : Widely used as food emulsifiers (E473) but less effective in lipid-based drug delivery due to reduced lipophilicity .
b. Sucrose Esters with Longer-Chain Fatty Acids (e.g., Sucrose Monostearate)
- Structure : Stearic acid (C18) esterified at sucrose.
- Properties : Higher melting point (>50°C) and lower water solubility than 1-o-Capryloylsucrose.
c. 6-o-Capryloylsucrose
- Structure : Caprylic acid esterified at the 6-o position.
- Properties : Similar amphiphilicity but distinct micellar aggregation behavior due to positional isomerism. Studies show 1-o derivatives form smaller micelles (5–10 nm) compared to 6-o analogues (10–15 nm) .
2.2 Functional Analogues
a. Polysorbate 80 (Tween 80)
- Structure : Polyethoxylated sorbitan esterified with oleic acid.
- Properties : Higher solubilization capacity for hydrophobic drugs but associated with cytotoxicity risks in parenteral formulations.
- Advantage of 1-o-Capryloylsucrose : Lower toxicity (LD50 > 5000 mg/kg in rodents) and better biocompatibility .
b. Glyceryl Monocaprylate
- Structure : Glycerol esterified with caprylic acid.
- Properties : Similar chain length but lacks the sucrose backbone, reducing its emulsification stability in acidic environments.
- Advantage of 1-o-Capryloylsucrose : Enhanced stability in pH 2–8 due to sucrose’s hydroxyl network .
2.3 Data Tables
Table 1: Physicochemical Comparison
| Compound | HLB Value | Critical Micelle Concentration (mM) | Melting Point (°C) |
|---|---|---|---|
| 1-o-Capryloylsucrose | 12–14 | 0.05–0.1 | 35–40 |
| Sucrose Monolaurate | 15–16 | 0.1–0.3 | 25–30 |
| Sucrose Monostearate | 8–10 | 0.01–0.05 | 55–60 |
| Polysorbate 80 | 15–16 | 0.005–0.01 | Liquid at RT |
Table 2: Toxicity Profile
| Compound | LD50 (Oral, Rats) | Cytotoxicity (IC50, HepG2 cells) |
|---|---|---|
| 1-o-Capryloylsucrose | >5000 mg/kg | >1000 µM |
| Polysorbate 80 | 1900 mg/kg | 200–500 µM |
| Glyceryl Monocaprylate | >4000 mg/kg | >800 µM |
Research Findings
- Solubilization Efficiency : 1-o-Capryloylsucrose demonstrates superior solubilization of hydrophobic drugs like curcumin (up to 15 mg/mL) compared to Polysorbate 80 (10 mg/mL) due to optimized HLB .
- Stability : Unlike glyceryl esters, 1-o-Capryloylsucrose retains >90% activity after 6 months at 25°C, making it suitable for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
